Deuteroethanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

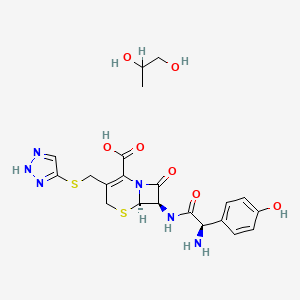

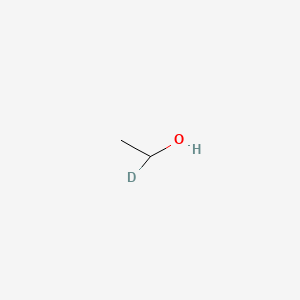

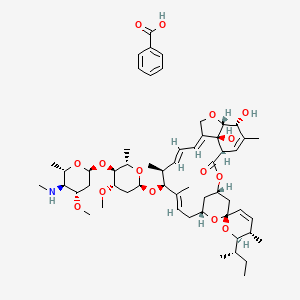

Deuterated ethanol, also known as Deuteroethanol or ETHANOL-D, is a form of ethanol (C2H5OH) in which the hydrogen atom (“H”) is replaced with deuterium (heavy hydrogen) isotope (“D”) . It is an uncommon solvent used in NMR spectroscopy .

Synthesis Analysis

Deuterated ethanol can be prepared by reacting tetraethylorthosilicate with deuterium oxide . The preparation methods of deuterides can be classified into two types: direct synthesis with perdeuterated reactants via the routes to the corresponding hydrides and the deuteration of corresponding hydrides .

Molecular Structure Analysis

The molecular formula of Deuteroethanol is C2H5DO . The structure involves the replacement of the hydrogen atom with the deuterium isotope .

Chemical Reactions Analysis

In the body, ethanol is metabolized by a liver enzyme called alcohol dehydrogenase to convert it to acetaldehyde, which is toxic . Placing deuterium on the closest carbon to the OH group in ethanol causes alcohol dehydrogenase to work 4.5 times as slowly as it does on normal ethanol .

Physical And Chemical Properties Analysis

Deuteroethanol has a molecular weight of 47.07 and a density of 0.806 g/mL at 25 °C . It has a melting point of -130 °C and a boiling point of 78 °C .

Applications De Recherche Scientifique

Alcohol Alternatives and Hangover Mitigation

Deuteroethanol has been explored as a potential alternative to regular ethanol in beverages. Due to the kinetic isotope effect, deuteroethanol is metabolized more slowly by the body, leading to a reduction in the concentration of acetaldehyde, which is responsible for hangovers and other negative effects of alcohol consumption .

Mass-Spectrometry Standards in Bioanalytics

In the field of bioanalytics, highly deuterated compounds like deuteroethanol are used as standards in mass spectrometry. This application takes advantage of the distinct mass that deuterated compounds possess, allowing for more precise analytical measurements .

Pharmacokinetics in Drug Development

Deuteroethanol can be used in the development of drugs to study pharmacokinetic effects. The presence of deuterium can alter the metabolic rate of compounds, potentially leading to drugs with improved efficacy and reduced side effects .

Material Longevity in Organic Light-Emitting Diodes (OLEDs)

The incorporation of deuteroethanol into materials used in OLEDs can increase their longevity. The heavier deuterium atoms can enhance the stability of the compounds, making them more resistant to degradation over time .

Structural and Phase Transition Studies

Deuteroethanol is used in low-temperature physics to study structural and phase transitions. Neutron and X-ray diffraction experiments with deuteroethanol can reveal insights into the behavior of substances at the nanoscale and at very low temperatures .

Direct Alcohol Fuel Cells (DAFCs)

Deuteroethanol may have applications in DAFCs, which are a type of fuel cell that generates electricity through the electrochemical oxidation of alcohol. The unique properties of deuteroethanol could influence the reaction stoichiometry and efficiency of these systems .

Neurochemical Research Using Animal Models

Research involving the acute administration of ethanol to animal models, such as zebrafish, can benefit from the use of deuteroethanol. It can help in understanding the neurochemical pathways affected by alcohol and in studying the behavioral and neurochemical effects of alcohol consumption .

Biomarker Studies for Alcohol Consumption

Deuteroethanol can serve as a biomarker in studies aimed at detecting alcohol consumption. It can be incorporated into red blood cell membranes, providing a longer detection window for alcohol intake compared to other direct alcohol biomarkers .

Mécanisme D'action

Safety and Hazards

Deuteroethanol, like regular ethanol, can be harmful if ingested, inhaled, or absorbed through the skin . It can cause irritation of the nose and throat, resulting in coughing or irritation of the respiratory system . Ingestion can lead to a series of symptoms including headaches, nausea, vomiting, and a state of intoxication .

Orientations Futures

Propriétés

IUPAC Name |

1-deuterioethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6O/c1-2-3/h3H,2H2,1H3/i2D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFQSCWFLJHTTHZ-VMNATFBRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C(C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

47.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Deuteroethanol | |

Q & A

Q1: What are the key structural differences between ethanol and deuteroethanol?

A1: Deuteroethanol (C₂D₅OD) is an isotopologue of ethanol (C₂H₅OH) where the hydrogen atoms are replaced with deuterium atoms. This substitution impacts the physical properties, such as melting and boiling points, while maintaining similar chemical reactivity.

Q2: How does deuteration in deuteroethanol affect reaction rates involving proton transfer?

A2: [] Studies investigating the reaction of 2,4,6-trinitrobenzyl anion with 3-methylphenol in ethanol and deuteroethanol showed a significant kinetic isotope effect. The reaction rate with deuterated 3-methylphenol in deuteroethanol was 12 times slower than with regular 3-methylphenol in ethanol at -30°C. This difference highlights the significant impact of deuterium substitution on reactions involving proton transfer, suggesting the proton transfer step is rate-limiting. []

Q3: Can you elaborate on the applications of deuteroethanol in studying enzymatic reaction mechanisms?

A3: [] Deuteroethanol is frequently employed to investigate the stereospecificity and kinetic mechanisms of enzymes involved in alcohol metabolism. For example, studies on Drosophila alcohol dehydrogenase (ADH) utilized deuteroethanol to probe the enzyme's unique stereospecificity for 4-pro-S hydride transfer. By analyzing the kinetic isotope effects and pre-steady state transients with deuterated substrates, researchers gain valuable insights into the intricate steps of enzymatic catalysis. []

Q4: How is deuteroethanol used in synthetic organic chemistry?

A4: [] Deuteroethanol serves as a valuable reagent for introducing deuterium into organic molecules. A notable application is the synthesis of 2,2-difluoro-1,1-deuteroethanols through the reaction of difluoroenolates and difluorobenzyl carbanions with formaldehyde-d2 generated in situ from deuterated dimethylsulfoxide. This method enables the preparation of specifically deuterated compounds valuable for mechanistic and metabolic studies. []

Q5: Can you provide an example of how deuteroethanol is used in studying hydrogen exchange processes?

A6: [] While the provided abstract is in Russian and lacks specific details, the title mentions investigating the kinetics of hydrogen exchange between alcohol and amine in solution using a stopped-flow method. This suggests that studies exploring hydrogen bonding interactions and exchange dynamics between alcohols like ethanol and amine-containing molecules utilize techniques like stopped-flow kinetics, with deuteroethanol potentially serving as a probe to track hydrogen/deuterium exchange rates. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![sodium;(2E)-1,3,3-trimethyl-2-[(2E,4E,6E)-7-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)hepta-2,4,6-trienylidene]indole-5-sulfonate;hydrate](/img/structure/B1148224.png)

![1-(4-Tert-butylphenyl)-4-[4-[hydroxy(diphenyl)methyl]-1-oxidopiperidin-1-ium-1-yl]butan-1-ol](/img/structure/B1148225.png)

![4-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-fluoro-3-oxopyrazine-2-carboxamide](/img/structure/B1148237.png)